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Compound of Interest

Compound Name:
1-Chloroisoquinoline-6-

carbaldehyde

Cat. No.: B571659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and reactivity of 1-Chloroisoquinoline-6-carbaldehyde. Due to the limited

availability of direct experimental data for this specific compound in peer-reviewed literature,

this document synthesizes information from chemical supplier data and predictions based on

structurally related compounds. It aims to serve as a foundational resource for researchers,

highlighting the compound's potential as a versatile building block in medicinal chemistry and

materials science.

Core Physicochemical Properties
1-Chloroisoquinoline-6-carbaldehyde is a halogenated heterocyclic aldehyde. The

isoquinoline scaffold is a key structural motif in many biologically active compounds, and the

presence of a chlorine atom and a carbaldehyde group offers reactive sites for further chemical

modification.[1]

Table 1: Identifiers and Physicochemical Properties
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Property Value Source

IUPAC Name
1-chloroisoquinoline-6-
carbaldehyde

N/A

CAS Number 1211528-19-6 [2]

Molecular Formula C₁₀H₆ClNO [3]

Molecular Weight 191.61 g/mol [3]

Physical State Solid [3]

MDL Number MFCD15526625 [2][3]

SMILES O=Cc1ccc2c(c1)ccnc2Cl [2]

InChI
1S/C10H6ClNO/c11-10-9-2-1-

7(6-13)5-8(9)3-4-12-10/h1-6H
[3]

InChIKey
UGSADBAYHQRKOC-

UHFFFAOYSA-N
[3]

Melting Point Data not available [4]

Boiling Point Data not available [4]

| Solubility | Data not available |[4] |

Spectroscopic Profile (Predicted)
While experimentally verified spectroscopic data is not widely published, the following

characteristics can be predicted based on the compound's structure and data from analogous

molecules.[4]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals & Rationale

¹H NMR

- Aldehyde Proton (CHO): Expected as a
singlet in the highly deshielded region (δ
9-10 ppm).[4] - Aromatic Protons: Complex
splitting patterns are expected in the
aromatic region (δ 7-9 ppm) due to the
substituted isoquinoline ring system.[4]

¹³C NMR

- Carbonyl Carbon (C=O): Expected in the

downfield region typical for aldehydes (δ 190-

200 ppm).[4] - Aromatic Carbons: Signals would

appear in the δ 120-150 ppm range.[4]

Mass Spec. (MS)

- The molecular ion peak would show a

characteristic isotopic pattern for a molecule

containing one chlorine atom (M⁺ and M⁺+2

peaks in an approximate 3:1 ratio).[4][5]

| Infrared (IR) | - C=O Stretch: A strong carbonyl stretching vibration for the aldehyde is

anticipated around 1700 cm⁻¹.[4][5] - Aromatic C-H Stretch: Expected above 3000 cm⁻¹.[5] -

C=C and C=N Stretch: Vibrations from the isoquinoline ring would appear in the 1400-1600

cm⁻¹ region.[5] - C-Cl Stretch: A vibration would likely be observed in the fingerprint region.[5] |

Chemical Reactivity and Stability
The chemical reactivity of 1-Chloroisoquinoline-6-carbaldehyde is primarily influenced by its

three key features: the aldehyde group, the chloro substituent, and the isoquinoline ring

system.[4]

Aldehyde Group: This group is a versatile handle for various transformations, including

oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions

with amines or hydrazines to form imines or hydrazones, respectively.[4][6]

Chloro Group: The chlorine atom at the 1-position is activated towards nucleophilic aromatic

substitution (SNAr) reactions. It can also participate in transition metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds.

[6]
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Isoquinoline Nitrogen: The nitrogen atom provides a site for protonation in acidic media or

quaternization reactions.[4][7]

Stability: As an aromatic aldehyde, this compound is susceptible to degradation under strong

acidic or basic conditions.[7] In the presence of a strong base, it may undergo a Cannizzaro

reaction, a disproportionation that yields the corresponding alcohol and carboxylic acid.[7] For

storage, it is recommended to keep the solid compound in a cool, dry, dark place, preferably

under an inert atmosphere.[7] Solutions should be prepared fresh before use.[7]

Key Reactive Sites of 1-Chloroisoquinoline-6-carbaldehyde

Aldehyde Group (C6-CHO) Chloro Group (C1-Cl) Isoquinoline Nitrogen
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Caption: Key reactive sites and potential transformations.

Experimental Protocols
Detailed, peer-reviewed synthetic protocols for 1-Chloroisoquinoline-6-carbaldehyde are not

readily available. However, a plausible synthesis can be proposed based on established

organic chemistry methodologies, such as the formylation of a 1-chloroisoquinoline precursor.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

heterocyclic compounds and represents a viable route for introducing the aldehyde group onto

a pre-formed 1-chloroisoquinoline ring.[8][9]

Protocol:
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Preparation of Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride

(POCl₃) dropwise with stirring, ensuring the temperature remains below 10°C. After the

addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the

Vilsmeier reagent.[8]

Formylation Reaction: Dissolve 1-chloroisoquinoline (1.0 equivalent) in a minimal amount of

DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture,

typically between 70-90°C, for several hours.[8][9]

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.[8]

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.[8]

[9] Neutralize the solution by adding a base (e.g., sodium hydroxide or sodium bicarbonate

solution) until basic.[8] Extract the aqueous layer multiple times with a suitable organic

solvent (e.g., dichloromethane or ethyl acetate).[8] Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The

crude product can be purified by column chromatography on silica gel or by recrystallization

from an appropriate solvent.[8][9]
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Proposed Synthetic Workflow for 1-Chloroisoquinoline-6-carbaldehyde
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Caption: Proposed Vilsmeier-Haack synthesis workflow.

For comprehensive characterization of the synthesized compound, the following analytical

techniques are recommended.

Protocol:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.[5]

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)

spectra on a high-field spectrometer (400 MHz or higher) to enable unambiguous

assignment of all proton and carbon signals.[5]

Mass Spectrometry (MS):

Analysis: Obtain a high-resolution mass spectrum (HRMS) using a suitable ionization

technique (e.g., ESI or APCI) to confirm the elemental composition by determining the

accurate mass of the molecular ion.[5]

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid

compound or acquire the spectrum directly using an Attenuated Total Reflectance (ATR)

accessory.[5][10]

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to identify

characteristic functional group vibrations.[5]

Conclusion
1-Chloroisoquinoline-6-carbaldehyde is a promising, yet underexplored, chemical entity.[1]

Its bifunctional nature, featuring reactive aldehyde and chloro groups, makes it a valuable

building block for creating diverse molecular libraries for screening in drug discovery and

materials science.[1][6] This guide summarizes the available and predicted data for this

compound. A significant need exists for comprehensive experimental characterization to

determine its precise physical constants, obtain detailed spectroscopic data, and explore its

biological activities to unlock its full potential.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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